molecular formula C18H21NOS B6009660 5-propyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-3-carboxamide

5-propyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-3-carboxamide

Cat. No.: B6009660
M. Wt: 299.4 g/mol
InChI Key: DNPVJDAZORRWEQ-UHFFFAOYSA-N
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Description

5-propyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a naphthalene moiety, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-propyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene moiety is introduced via a Friedel-Crafts alkylation reaction, where the naphthalene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Propyl Group: The propyl group is added through a nucleophilic substitution reaction, where a propyl halide reacts with the thiophene derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the thiophene derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the naphthalene moiety is oxidized to form corresponding sulfoxides or naphthoquinones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or reduce the naphthalene moiety to a tetrahydronaphthalene derivative.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the thiophene or naphthalene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfonates, and naphthoquinones.

    Reduction: Amines and tetrahydronaphthalene derivatives.

    Substitution: Various substituted thiophene and naphthalene derivatives.

Scientific Research Applications

5-propyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-propyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-propyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide
  • 5-propyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-4-carboxamide
  • 5-ethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-3-carboxamide

Uniqueness

5-propyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a thiophene ring, naphthalene moiety, and propyl group makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-propyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-2-6-15-11-14(12-21-15)18(20)19-17-10-5-8-13-7-3-4-9-16(13)17/h5,8,10-12H,2-4,6-7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPVJDAZORRWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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